

# A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid

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## Compound of Interest

Compound Name: **2-(4-Bromophenyl)propanoic acid**

Cat. No.: **B2685409**

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## Introduction and Core Identity

**2-(4-Bromophenyl)propanoic acid**, a substituted propanoic acid derivative, is a key intermediate and building block in the synthesis of a range of organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structural features—a carboxylic acid group attached to an ethyl chain and a bromine-substituted phenyl ring—confer specific reactivity and physical characteristics that are critical for its application in complex synthetic pathways. Understanding its physicochemical properties is paramount for its effective handling, characterization, and deployment in research and development.

This guide provides an in-depth examination of the essential physical and chemical properties of **2-(4-Bromophenyl)propanoic acid**, outlines validated analytical protocols for its characterization, and discusses its handling and applications, offering a holistic resource for laboratory professionals.

### Key Identifiers:

- IUPAC Name: **2-(4-bromophenyl)propanoic acid**[\[1\]](#)
- Synonyms: 2-(4-Bromophenyl)propionic acid, Benzeneacetic acid, 4-bromo- $\alpha$ -methyl-[\[1\]](#)[\[2\]](#)
- CAS Number: 53086-53-6[\[1\]](#)[\[3\]](#)

- Molecular Formula: C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

The physical and chemical attributes of a compound dictate its behavior in various experimental conditions, from solubility in reaction media to its stability during storage. The properties of **2-(4-Bromophenyl)propanoic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	229.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white crystalline powder	<a href="#">[4]</a>
Melting Point	Data not consistently available in searches. Related compounds have melting points in the 110-130 °C range.	
Boiling Point	Data not available.	
Solubility	Soluble in organic solvents; carboxylic acid moiety suggests some solubility in basic aqueous solutions.	<a href="#">[5]</a>
pKa	Data not explicitly found; expected to be in the typical range for carboxylic acids (around 4-5).	

## Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and structural integrity of **2-(4-Bromophenyl)propanoic acid**.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's mass, while fragment ions help elucidate its structure. The NIST WebBook provides mass spectral data for this compound, which is a critical reference for identity confirmation.[\[1\]](#)[\[6\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like **2-(4-Bromophenyl)propanoic acid** is characterized by two prominent absorption bands:

- O-H Stretch: A very broad absorption band typically found between 2500 and 3300  $\text{cm}^{-1}$ . This broadening is a hallmark of the hydrogen-bonded carboxylic acid dimers.[\[7\]](#)
- C=O Stretch: A strong, sharp absorption band appearing between 1700 and 1725  $\text{cm}^{-1}$ , characteristic of the carbonyl group in the carboxylic acid.[\[7\]](#) Additional peaks corresponding to C-H stretching and bending, as well as C-Br stretching, will also be present in the fingerprint region.

## Analytical Characterization: Protocols and Rationale

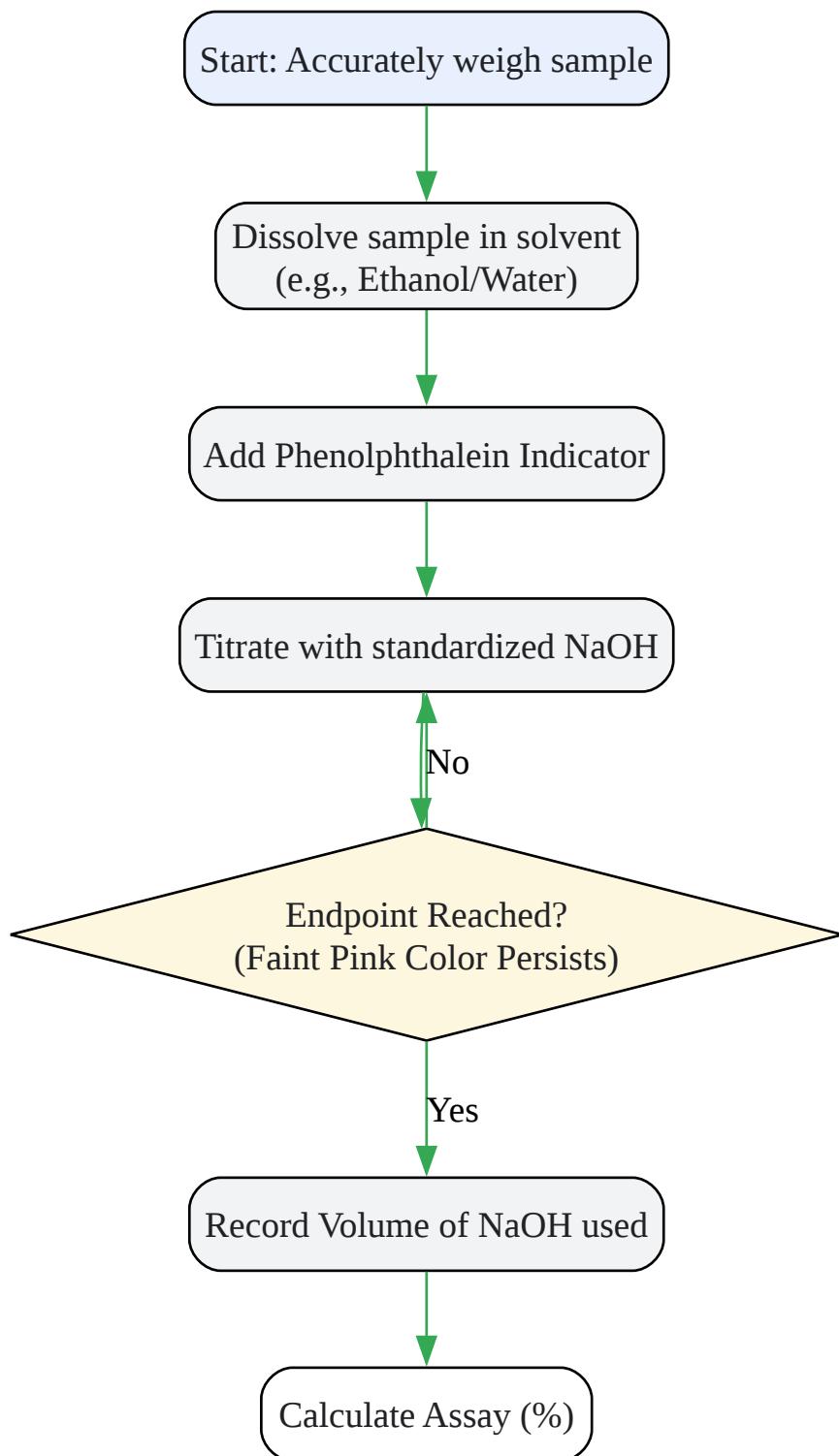
Ensuring the purity and identity of **2-(4-Bromophenyl)propanoic acid** is a prerequisite for its use in any application, especially in drug development where impurities can have significant consequences. The following section details validated, step-by-step protocols for its characterization.

## Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is ideal for arylpropionic acids, separating the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The method's high resolution and sensitivity allow for the quantification of even trace-level impurities.

Experimental Protocol: RP-HPLC Purity Determination

- Column: C18, 150 x 4.6 mm, 5  $\mu\text{m}$  particle size.
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3) in a 50:50 (v/v) ratio is a common starting point for arylpropionic acids.<sup>[8]</sup> The acidic pH ensures the carboxylic acid is protonated, leading to better retention and peak shape.
- Flow Rate: 1.0 mL/min.<sup>[8]</sup>
- Column Temperature: 30 °C.<sup>[8]</sup>
- Detection: UV/VIS detector at 225 nm.<sup>[8]</sup>
- Standard Preparation: Accurately weigh and dissolve a reference standard of **2-(4-Bromophenyl)propanoic acid** in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 10-100  $\mu\text{g}/\text{mL}$ ).
- Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the linear range of the calibration curve.
- Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The purity is calculated as the area of the main peak relative to the total area of all peaks (Area %).

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(4-Bromophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2685409#2-4-bromophenyl-propanoic-acid-physical-properties>

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